molecular formula C16H13N3O3S B3127305 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate CAS No. 338409-39-5

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate

Cat. No.: B3127305
CAS No.: 338409-39-5
M. Wt: 327.4 g/mol
InChI Key: VAZWTLLVNJNMJU-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate is a complex organic compound that features a unique combination of pyrazine, thiazole, and methoxybenzenecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrazine and methoxybenzenecarboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyrazinyl)-1,3-thiazole derivatives: These compounds share the pyrazine-thiazole core structure and exhibit similar chemical reactivity.

    Methoxybenzenecarboxylate derivatives: Compounds with the methoxybenzenecarboxylate moiety have comparable properties and applications.

Uniqueness

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-14(19-15(23-10)13-9-17-6-7-18-13)22-16(20)11-4-3-5-12(8-11)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZWTLLVNJNMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate
Reactant of Route 2
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate
Reactant of Route 3
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate
Reactant of Route 4
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5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate
Reactant of Route 5
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5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate
Reactant of Route 6
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate

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